1H-Tetrazole-5-carboximidamide
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Overview
Description
1H-Tetrazole-5-carboximidamide is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H-Tetrazole-5-carboximidamide typically involves the cycloaddition reaction of organic nitriles with sodium azide. This reaction is often carried out under reflux conditions in solvents like glycerol, which provides a cost-effective and environmentally benign procedure . Industrial production methods may involve the use of heterogeneous catalysts or microwave-assisted synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
1H-Tetrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of tetrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Substitution reactions often involve nucleophilic reagents like halides, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are often derivatives of the original tetrazole compound, which can be further utilized in various applications .
Scientific Research Applications
1H-Tetrazole-5-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Tetrazole-5-carboximidamide involves its ability to act as a bioisostere of carboxylic acids. This property allows it to mimic the biological activity of carboxylic acids, making it a valuable component in drug design. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
1H-Tetrazole-5-carboximidamide can be compared with other similar compounds, such as:
1H-Tetrazole-5-thiol: Known for its antibacterial and antiproliferative activities.
5-Substituted 1H-Tetrazoles: Used as bioisosteric replacements for carboxylic acids in medicinal chemistry.
Tetrazole-based drugs: Including losartan and cefazolin, which contain the tetrazole moiety and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different scientific fields.
Properties
CAS No. |
501357-01-3 |
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Molecular Formula |
C2H4N6 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
2H-tetrazole-5-carboximidamide |
InChI |
InChI=1S/C2H4N6/c3-1(4)2-5-7-8-6-2/h(H3,3,4)(H,5,6,7,8) |
InChI Key |
NEMCXWMKVAMXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)C(=N)N |
Origin of Product |
United States |
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